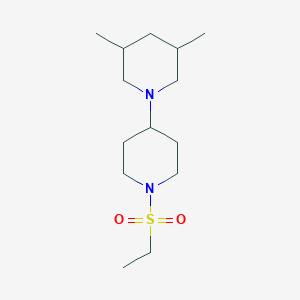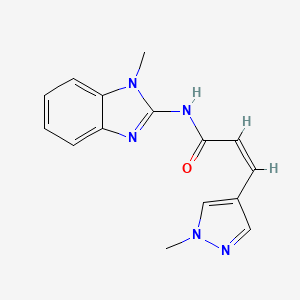![molecular formula C15H12BrN5O3S B10893531 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B10893531.png)
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound featuring a pyrazole ring substituted with a bromo and nitro group, a thiazole ring, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.
Introduction of the Bromo and Nitro Groups: Electrophilic aromatic substitution reactions are used to introduce the bromo and nitro groups onto the pyrazole ring.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the pyrazole and thiazole rings with the benzamide moiety using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), base (e.g., KOH)
Coupling Reactions: Palladium catalysts, ligands, bases (e.g., NaOH)
Major Products
Reduction: 3-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE
Substitution: 3-[(4-SUBSTITUTED-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE
Wissenschaftliche Forschungsanwendungen
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function . The thiazole and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding with target molecules, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE
- **3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE
- **3-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE
Uniqueness
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(5-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to the presence of both bromo and nitro substituents on the pyrazole ring, which can significantly influence its reactivity and biological activity. The combination of these functional groups with the thiazole and benzamide moieties provides a versatile scaffold for the development of new compounds with diverse applications .
Eigenschaften
Molekularformel |
C15H12BrN5O3S |
|---|---|
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H12BrN5O3S/c1-9-6-17-15(25-9)18-14(22)11-4-2-3-10(5-11)7-20-8-12(16)13(19-20)21(23)24/h2-6,8H,7H2,1H3,(H,17,18,22) |
InChI-Schlüssel |
YWBWZSORNYIAQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-[(1E)-2-cyano-3-(dimethylamino)-3-oxoprop-1-en-1-yl]benzoate](/img/structure/B10893467.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10893472.png)
![2-{(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10893478.png)
![4-chloro-N-{3-[(1Z)-1-{2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B10893487.png)
![Furan-2-yl[4-(2-methoxycyclohexyl)piperazin-1-yl]methanone](/img/structure/B10893491.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10893494.png)
![1-{2-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,6-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10893518.png)
![4-chloro-3-{5-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B10893525.png)
![4-({[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10893535.png)
![4-({(E)-[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10893541.png)
![2-{3-[(E)-2-(pyridin-3-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10893549.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10893559.png)
